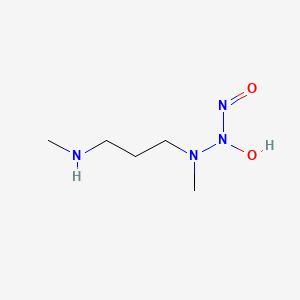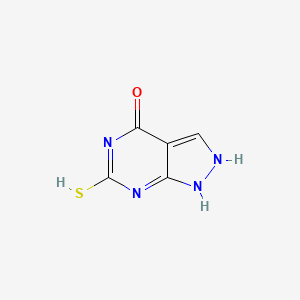
CID 90527
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 90527 is a useful research compound. Its molecular formula is C5H4N4OS and its molecular weight is 168.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 90527 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 90527 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Chemistry
CID 90527 is used in the field of Analytical Chemistry . It is used in various techniques such as Atomic Spectroscopy, Gas Chromatography (GC), and Calibration, Qualification, Validation .
Cell Culture & Analysis
In the field of Cell Culture & Analysis , CID 90527 is used for Cell Analysis and Cell Culture by Cell Type and Technique .
Chemistry & Synthesis
CID 90527 is used in Chemistry & Synthesis . It is used in ADC & Bioconjugation, Lead Discovery, and Peptide Synthesis .
Clinical & Diagnostics
In Clinical & Diagnostics , CID 90527 is used in Bacteriology, Blood Typing, Clinical & Forensics Testing, and Environmental & Cannabis Testing .
Genomics
CID 90527 is used in the field of Genomics . It is used in Advanced Gene Editing, Cloning & Expression, and DNA & RNA Purification .
Materials Science & Engineering
In Materials Science & Engineering , CID 90527 is used in 3D Bioprinting, 3D Printing, Batteries, Supercapacitors, Fuel Cells, and Microbiological Testing .
Pharma & Biopharma Manufacturing
CID 90527 is used in Pharma & Biopharma Manufacturing . It is used in Antibody Drug Conjugate Manufacturing, Biopharma 4.0, and Biotech Resource Hub .
Systematic Toxicological Analysis
CID 90527 is used in Systematic Toxicological Analysis . A library of collision-induced dissociation (CID) accurate mass spectra has been developed for efficient use of liquid chromatography in combination with hybrid quadrupole time-of-flight mass spectrometry (LC–QTOF-MS) as a tool in systematic toxicological analysis .
作用機序
Target of Action
CID 90527, also known as Zoledronic acid, is a third-generation, nitrogen-containing bisphosphonate . It primarily targets osteoclasts, the cells responsible for bone resorption. By inhibiting these cells, Zoledronic acid helps to prevent bone loss and strengthen the bone structure .
Mode of Action
Zoledronic acid works by binding to hydroxyapatite, a mineral found in bones . This binding inhibits the activity of osteoclasts, thereby reducing bone resorption. As a result, there is a decrease in the overall turnover of bone, leading to an increase in bone mass and density .
Biochemical Pathways
The primary biochemical pathway affected by Zoledronic acid is the mevalonate pathway. This pathway is crucial for the prenylation of small GTPase signaling proteins, which are necessary for osteoclast function. By inhibiting farnesyl pyrophosphate synthase, a key enzyme in this pathway, Zoledronic acid disrupts osteoclast function, leading to decreased bone resorption .
Pharmacokinetics
Zoledronic acid is administered intravenously, with a standard infusion time of at least 1 hour to minimize infusion-related adverse effects . In patients with normal creatinine clearance, Zoledronic acid has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg . The binding of Zoledronic acid to protein has been reported to range from 10% to 50% .
Result of Action
The primary result of Zoledronic acid’s action is an increase in bone mass and density. This is due to the reduction in bone resorption caused by the inhibition of osteoclast activity. As a result, Zoledronic acid is used to treat and prevent multiple forms of osteoporosis, hypercalcemia of malignancy, multiple myeloma, bone metastases from solid tumors, and Paget’s disease of bone .
特性
IUPAC Name |
6-sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRSXYWROQWSGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NC2=O)S)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=NC2=O)S)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90527 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

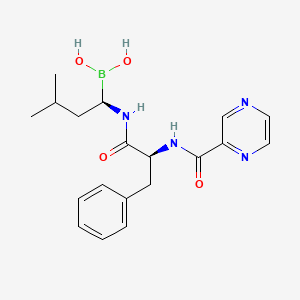
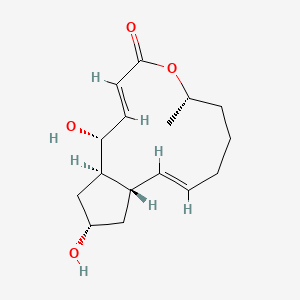
![N-[2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]-6-(hydroxymethyl)-4,5-bis(oxidanyl)oxan-3-yl]ethanamide](/img/structure/B7796831.png)
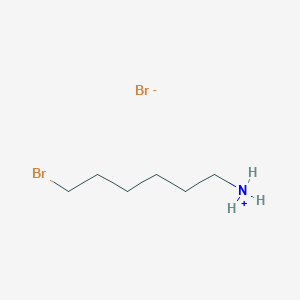
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B7796839.png)
![Acetic acid;3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B7796845.png)

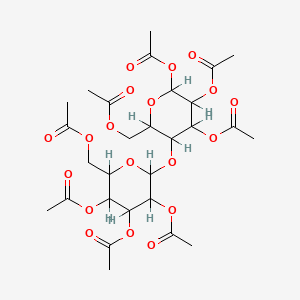
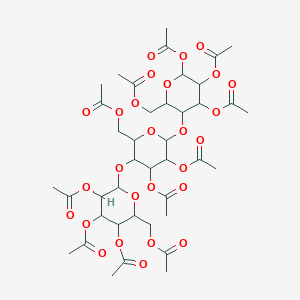

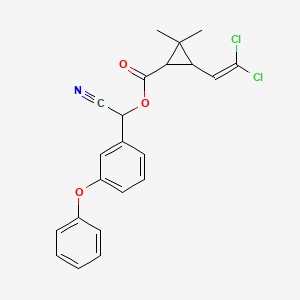
![1-({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione](/img/structure/B7796890.png)

